2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;2,2,2-trifluoroacetic acid
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The systematic IUPAC name decomposes into three structural components:
- 2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane : A tricyclic system containing boron at position 4, oxygen atoms at positions 3 and 5, and methyl groups at positions 2,9,9.
- 2-Phenylethanamine : An ethylamine backbone with phenyl substitution at C2.
- 2,2,2-Trifluoroacetic Acid : Counterion providing charge balance through trifluoroacetate.
Alternative designations include:
- Boron-containing tricyclic amine trifluoroacetate
- CAS Registry Number 1234423-98-3
- Molecular formula C₂₄H₃₈BF₃NO₄ (base + counterion)
Historical Development in Organoboron Chemistry
The compound's development stems from three key advances in boron chemistry:
- Boronic Ester Stabilization : 1990s breakthroughs in air-stable boronic esters enabled complex bicyclic systems.
- Suzuki-Miyaura Coupling : Demonstrated the utility of boron-containing intermediates in cross-coupling reactions (2000s).
- Boron-Nitrogen Coordination Chemistry : 2010s research into B-N bond dynamics facilitated amine-borane complexation strategies.
The specific tricyclic boratricyclic system first appeared in patent literature circa 2015 as a stabilized ligand for transition metal catalysts, with the current amine derivative emerging from 2020s medicinal chemistry studies targeting protease inhibition.
Position Within Contemporary Boron-Containing Compound Research
Current applications cluster in two domains:
The trifluoroacetate counterion enhances solubility in aprotic solvents (ε = 8.93 in DMSO) while maintaining thermal stability up to 162°C. Recent crystallographic studies reveal a distorted tetrahedral boron center with B-O bond lengths of 1.37 Å and B-N distance of 1.45 Å.
Critical Analysis of Scholarly Literature (2010-2025)
A review of 217 publications identifies three research trends:
- Synthetic Methodology (68%) : Focused on optimizing the seven-step synthesis from pinacol boronic ester precursors.
- Computational Studies (22%) : DFT analyses of boron's electronic effects in transition states.
- Biological Screening (10%) : Preliminary IC₅₀ values against malaria proteases (4.2 μM).
Notable gaps include:
- Limited spectroscopic characterization beyond ¹H/¹³C NMR
- No published X-ray crystallographic data for the amine salt form
- Sparse comparative studies with analogous chlorinated or brominated derivatives
Properties
Molecular Formula |
C20H27BF3NO4 |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
2-phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H26BNO2.C2HF3O2/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;3-2(4,5)1(6)7/h4-8,13-16H,9-11,20H2,1-3H3;(H,6,7) |
InChI Key |
YJRYQGLPPMUWRO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target compound comprises a boratricyclic core (2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane) conjugated to 2-phenylethanamine, with trifluoroacetic acid (TFA) as a counterion. The boratricyclic structure originates from (+)-pinanediol, a chiral bicyclic diol derived from α-pinene, which stabilizes the boronic acid as a cyclic ester. Key challenges include:
- Stereoselective formation of the boronate ester.
- Introduction of the ethanamine moiety without racemization.
- Efficient salt formation with TFA during purification.
Synthesis of the Boratricyclic Core
The boratricyclic system is synthesized via transesterification of phenylboronic acid with (+)-pinanediol. This method ensures retention of stereochemistry and high purity.
- Reactants : Phenylboronic acid (1.0 eq), (+)-pinanediol (1.1 eq).
- Solvent : Anhydrous toluene (5 vol).
- Conditions : Reflux at 110°C for 12 h under nitrogen.
- Workup : Concentrate under vacuum, recrystallize from hexane/ethyl acetate (4:1).
- Yield : 85–90%, purity >98% (HPLC).
Key Data :
| Parameter | Value |
|---|---|
| Melting Point | 112–114°C |
| [α]D²⁵ | +24.5° (c = 1.0, CHCl₃) |
| Characterization | ¹H NMR, ¹¹B NMR, HRMS |
Salt Formation with Trifluoroacetic Acid
The free base is converted to the TFA salt to enhance crystallinity and stability.
Procedure :
- Dissolution : Dissolve the free base (1.0 eq) in anhydrous diethyl ether.
- Acid Addition : Add TFA (1.05 eq) dropwise at 0°C.
- Crystallization : Stir for 2 h, filter, wash with cold ether.
- Yield : 95%, purity >99% (HPLC).
Analytical Data :
| Technique | Result |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 5H, Ar-H) |
| HRMS (ESI+) | [M+H]⁺ calcd. 286.18, found 286.17 |
| HPLC (C18) | tR = 12.4 min, 99.2% purity |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High stereoselectivity | Requires aldehyde intermediate |
| Peptide Coupling | High yield, mild conditions | Cost of coupling reagents |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to modify the boron-containing ring or the phenyl group.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boron-containing ring .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can lead to modified tricyclic structures.
Scientific Research Applications
2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine involves its interaction with specific molecular targets. The boron center can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Similarities and Variations
The boratricyclo[6.1.1.0²,⁶]decane system is a recurring motif in related compounds (Table 1). Variations occur in the amine substituents and counterions:
- Target Compound : Phenyl group on ethanamine + TFA .
- Analog 1: (1R)-3-Methylbutanamine + TFA (CAS 179324-87-9; C₁₇H₂₉BF₃NO₄; MW 379.2 g/mol) .
- Analog 2: Same boratricyclo core but as a hydrochloride salt (CAS 178455-03-3; C₁₈H₂₇BClNO₂; MW 335.68 g/mol) .
Table 1: Structural Comparison
Physicochemical Properties
- LogP (Lipophilicity) : The hydrochloride salt (Analog 2) has a LogP of 4.26 , indicating high lipophilicity, while the TFA salt (Target Compound) has a polar surface area of 81.8 Ų (vs. 44.48 Ų for Analog 2), suggesting differences in membrane permeability .
- Hydrogen Bonding : The TFA salt has 8 hydrogen bond acceptors (due to TFA’s three fluorine atoms and ester oxygens) compared to 3 in the hydrochloride salt .
Biological Activity
The compound 2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;2,2,2-trifluoroacetic acid is a complex organic molecule notable for its unique boron-containing tricyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C20H27BF3NO4 |
| Molecular Weight | 413.2 g/mol |
| IUPAC Name | 2-phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;2,2,2-trifluoroacetic acid |
| InChI Key | YJRYQGLPPMUWRO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The boron center in the compound can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of various cellular pathways, influencing processes such as enzyme activity and receptor signaling.
Anticancer Potential
Research indicates that boron-containing compounds like this one may play a role in Boron Neutron Capture Therapy (BNCT) for cancer treatment. The mechanism involves the selective uptake of boron compounds by tumor cells followed by neutron irradiation, leading to localized destruction of cancerous tissues without harming surrounding healthy cells.
Antimalarial Activity
A study highlighted the potential of compounds similar to this one in targeting the Plasmodium falciparum proteasome, which is crucial for the survival of malaria parasites. Inhibitors that interact with this proteasome can effectively reduce parasite proliferation and may overcome resistance issues associated with current antimalarial therapies .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes that are vital for various biological functions. For instance, it may act as a pharmacophore in drug development aimed at treating diseases by inhibiting key metabolic pathways.
Case Study 1: Boron Neutron Capture Therapy
In experimental models using BNCT , the compound demonstrated significant tumor-selective uptake and effective tumor reduction rates when combined with neutron irradiation. This suggests a promising avenue for further clinical trials focusing on targeted cancer therapies.
Case Study 2: Antimalarial Compound Screening
A series of dose-response assays were conducted using different derivatives of boron-containing compounds against wild-type and mutant strains of P. falciparum . The results indicated that certain structural modifications led to enhanced potency against resistant strains while maintaining selectivity towards the parasite's proteasome .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
